molecular formula C7H9NO2S2 B2889222 4-(methylsulfanyl)benzene-1-sulfonamide CAS No. 3476-16-2

4-(methylsulfanyl)benzene-1-sulfonamide

Cat. No.: B2889222
CAS No.: 3476-16-2
M. Wt: 203.27
InChI Key: DKCWFFVGFICMGR-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)benzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO2S2. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring, which also bears a methylsulfanyl group (-SCH3) at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfanyl)benzene-1-sulfonamide typically involves the sulfonation of 4-(methylsulfanyl)aniline. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(methylsulfanyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex sulfonamide derivatives.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methylsulfanyl)benzene-1-sulfonamide is unique due to the presence of the methylsulfanyl group, which can impart different chemical and biological properties compared to other sulfonamides. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-methylsulfanylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCWFFVGFICMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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